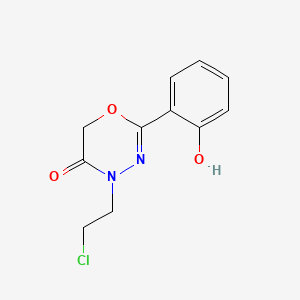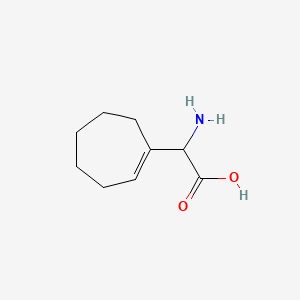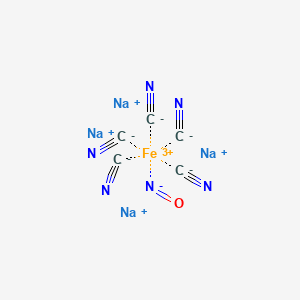
3',5'-Diazido-3'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Diazido-3’-deoxythymidine is a synthetic nucleoside analog It is structurally related to thymidine, a natural nucleoside found in DNA This compound is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diazido-3’-deoxythymidine typically involves the azidation of 3’-deoxythymidine. One common method includes the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of azido groups at the desired positions.
Industrial Production Methods
For large-scale production, the process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The industrial synthesis may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Diazido-3’-deoxythymidine undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Reduction: The major product is 3’,5’-diamino-3’-deoxythymidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted thymidine derivatives.
Applications De Recherche Scientifique
3’,5’-Diazido-3’-deoxythymidine has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Anticancer Research: The compound is explored for its ability to induce apoptosis in cancer cells by causing DNA damage.
Molecular Biology: It is used as a tool to study DNA synthesis and repair mechanisms.
Chemical Biology: The compound serves as a precursor for the synthesis of other nucleoside analogs with potential therapeutic applications.
Mécanisme D'action
The primary mechanism of action of 3’,5’-Diazido-3’-deoxythymidine involves its incorporation into DNA during replication. The presence of azido groups prevents the formation of phosphodiester linkages, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses, which rely on efficient DNA synthesis for proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine:
2’,3’-Didehydro-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
3’-Amino-3’-deoxythymidine:
Uniqueness
3’,5’-Diazido-3’-deoxythymidine is unique due to the presence of two azido groups, which enhances its ability to interfere with DNA synthesis. This dual azido modification provides a distinct advantage in terms of potency and selectivity compared to other nucleoside analogs.
Propriétés
Numéro CAS |
64638-14-8 |
|---|---|
Formule moléculaire |
C10H12N8O3 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-azido-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N8O3/c1-5-4-18(10(20)14-9(5)19)8-2-6(15-17-12)7(21-8)3-13-16-11/h4,6-8H,2-3H2,1H3,(H,14,19,20)/t6-,7+,8+/m0/s1 |
Clé InChI |
UHGMCTPHQAJLQA-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



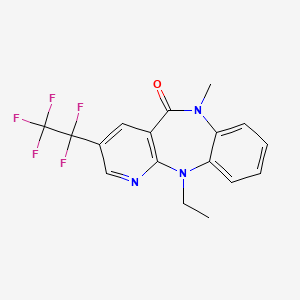
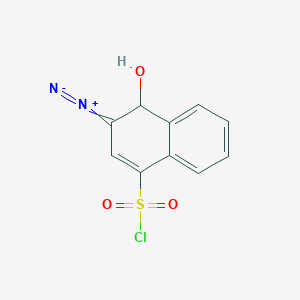
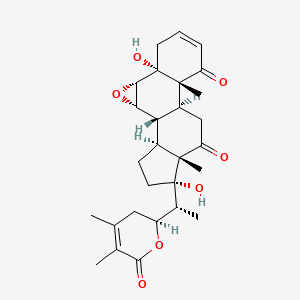
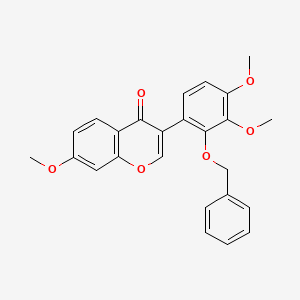
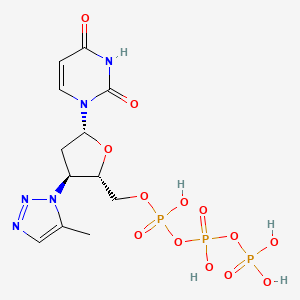
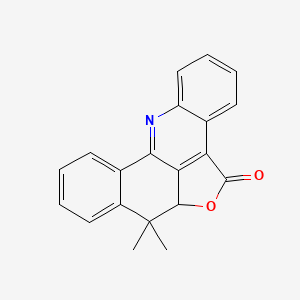
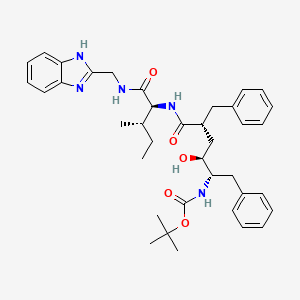

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)

